N-Butyl-N-(4-cyclohexylbutyl)-N'-(2,4-dimethylphenyl)urea
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Overview
Description
N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a butyl group, a cyclohexylbutyl group, and a dimethylphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea typically involves the reaction of N-butyl-N-(4-cyclohexylbutyl)amine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Typically between 50-100°C
Solvent: Common solvents include dichloromethane or toluene
Catalyst: Tertiary amines or metal catalysts
Industrial Production Methods
On an industrial scale, the production of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetonitrile, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea oxides, while reduction may produce corresponding amines.
Scientific Research Applications
N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)thiourea
- N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)carbamate
Uniqueness
N-Butyl-N-(4-cyclohexylbutyl)-N’-(2,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
88451-75-6 |
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Molecular Formula |
C23H38N2O |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1-butyl-1-(4-cyclohexylbutyl)-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C23H38N2O/c1-4-5-16-25(17-10-9-13-21-11-7-6-8-12-21)23(26)24-22-15-14-19(2)18-20(22)3/h14-15,18,21H,4-13,16-17H2,1-3H3,(H,24,26) |
InChI Key |
UVUVZVGVIABZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCCC1CCCCC1)C(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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